5-Cyclopropyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, which is known for its significant biological and pharmacological activities Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with olefins or alkynes. One common method includes the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs microwave-assisted synthesis, which enhances reaction rates and yields. For instance, the catalyst-free, microwave-assisted one-pot method has been reported for the efficient synthesis of 5-substituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Cyclopropyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid
- 5-Cyclopropyl-3-(2,6-dimethoxyphenyl)isoxazole-4-carboxylic acid
Comparison: Compared to its analogs, 5-Cyclopropyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid exhibits unique properties due to the presence of the dimethylphenyl group, which can influence its biological activity and chemical reactivity. For example, the dimethyl groups may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
5-cyclopropyl-3-(2,6-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-8-4-3-5-9(2)11(8)13-12(15(17)18)14(19-16-13)10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYACXHWTIQGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=NOC(=C2C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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